4-Iodotetrahydrothiopyran

cross-coupling oxidative addition alkyl halide reactivity

4-Iodotetrahydrothiopyran (IUPAC: 4-iodothiane) is a saturated six-membered sulfur heterocycle bearing an iodine atom at the 4-position. With molecular formula C₅H₉IS and a molecular weight of 228.09 g/mol, it belongs to the thiane family and is commercially supplied as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis.

Molecular Formula C5H9IS
Molecular Weight 228.1 g/mol
CAS No. 281204-90-8
Cat. No. B1611898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodotetrahydrothiopyran
CAS281204-90-8
Molecular FormulaC5H9IS
Molecular Weight228.1 g/mol
Structural Identifiers
SMILESC1CSCCC1I
InChIInChI=1S/C5H9IS/c6-5-1-3-7-4-2-5/h5H,1-4H2
InChIKeyJVBIONNYIWEILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodotetrahydrothiopyran (CAS 281204-90-8): Core Structural Identity and Procurement Context


4-Iodotetrahydrothiopyran (IUPAC: 4-iodothiane) is a saturated six-membered sulfur heterocycle bearing an iodine atom at the 4-position [1]. With molecular formula C₅H₉IS and a molecular weight of 228.09 g/mol, it belongs to the thiane family and is commercially supplied as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . Its defining feature is the sp³ carbon–iodine bond, which confers distinct reactivity and physicochemical properties relative to other 4-halotetrahydrothiopyrans.

Why 4-Iodotetrahydrothiopyran Cannot Be Trivially Replaced by Its 4-Bromo, 4-Chloro, or Parent Analog


Generic substitution across 4-halotetrahydrothiopyrans is chemically unsound because the C–I, C–Br, and C–Cl bonds differ fundamentally in bond dissociation energy, leaving-group ability, and halogen-bond donor strength. The C–I bond (≈53 kcal/mol) is significantly weaker than C–Br (≈68 kcal/mol) or C–Cl (≈79 kcal/mol), enabling oxidative addition to Pd⁰ or Cuᴵ catalysts under conditions where the bromo or chloro analogs remain inert [1]. Simultaneously, iodine’s high polarizability makes it the strongest halogen-bond donor among the halogens, a property that directly governs crystal engineering and molecular recognition outcomes [2]. These quantitative differences mean that selecting the 4-iodo congener is not a matter of vendor preference but a requirement determined by the reaction mechanism or supramolecular design target. The evidence items below provide the specific, comparator-anchored data that justify this selection.

Quantitative Differentiation Evidence: 4-Iodotetrahydrothiopyran vs. Closest Analogs


C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Predictable Cross-Coupling Reactivity Hierarchy

The aliphatic C–I bond dissociation energy (BDE) is approximately 53 kcal/mol, compared with ~68 kcal/mol for C–Br and ~79 kcal/mol for C–Cl [1]. This ~15–26 kcal/mol difference translates into a reactivity hierarchy where 4-iodotetrahydrothiopyran undergoes oxidative addition to low-valent transition metals (Pd⁰, Cuᴵ) at substantially lower temperatures and with higher conversion than its bromo or chloro counterparts. In the context of the recently disclosed XAT/copper-catalyzed Suzuki–Miyaura coupling of alkyl iodides, the C–I bond is essential for generating the alkyl radical intermediate; alkyl bromides and chlorides are unreactive under identical conditions [1].

cross-coupling oxidative addition alkyl halide reactivity

Halogen Bond Donor Strength: Iodine Outperforms Bromine and Chlorine in sp³-Sulfur Cocrystals

A systematic cocrystallization screen of tetrahydro-4H-thiopyran-4-one derivatives with perhalogenated aromates demonstrated that iodine-based donors (1,4-diiodotetrafluorobenzene, 1,3,5-triiodotrifluorobenzene, etc.) formed I···S halogen bonds in 71% of all cocrystals obtained, with full I···O and I···N engagement in imine derivatives [1]. In contrast, the sole bromine donor tested (1,4-dibromotetrafluorobenzene) failed to yield halogen-bonded cocrystals with the same acceptors under identical crystallization conditions [1]. The I···S halogen bonds in these structures exhibited characteristic relative shortening values distinct from other sulfur atom types, confirming the sp³ sulfur atom as a viable but selective halogen bond acceptor for iodine [1].

halogen bonding crystal engineering sulfur acceptor

Physical Property Differentiation: Density and Boiling Point vs. 4-Bromotetrahydrothiopyran and Parent Scaffold

4-Iodotetrahydrothiopyran exhibits a density of 1.79 g/cm³ and a boiling point of 246.1 °C at 760 mmHg . The 4-bromo analog has a predicted density of approximately 1.5 g/cm³ and a boiling point of 217.7 °C [1], while the parent tetrahydrothiopyran has a density of 0.99 g/cm³ and boiling point of 141 °C [2]. The iodine substituent therefore increases density by ~0.29 g/cm³ over bromine and ~0.8 g/cm³ over the unsubstituted scaffold, and raises the boiling point by ~28 °C over the bromo analog and ~105 °C over the parent compound.

physicochemical properties purification formulation

Leaving-Group Ability: Iodide vs. Bromide and Chloride in Nucleophilic Displacement

Iodide is a superior leaving group in bimolecular nucleophilic substitution (SN2) reactions compared to bromide and chloride, owing to its weaker C–I bond and greater polarizability that stabilizes the developing negative charge in the transition state [1]. The relative leaving-group rates for alkyl halides follow the order I > Br > Cl, with iodide typically reacting 30- to 100-fold faster than bromide under identical SN2 conditions [1]. This principle is directly applicable to 4-iodotetrahydrothiopyran, where the equatorial or axial orientation of the iodine leaving group on the chair-conformation thiopyran ring will govern stereochemical outcomes in displacement reactions [2].

nucleophilic substitution SN2 reactivity leaving group

Validated Application Scenarios Where 4-Iodotetrahydrothiopyran Provides Demonstrable Advantage


Radical-Mediated and Transition-Metal-Catalyzed Cross-Coupling Reactions

The uniquely weak C–I bond of 4-iodotetrahydrothiopyran makes it the mandatory substrate for halogen-atom transfer (XAT) / copper-catalyzed Suzuki–Miyaura-type couplings. As demonstrated by Górski and Leonori (JACS 2022), alkyl iodides—but not alkyl bromides or chlorides—participate in this mechanistically distinct coupling manifold with aryl organoborons [1]. Researchers developing sp³–sp² coupling methodologies on saturated heterocyclic scaffolds should procure the 4-iodo derivative specifically, as the bromo and chloro analogs will not generate the requisite carbon-centered radical intermediate under the reported conditions.

Crystal Engineering and Halogen-Bond-Driven Supramolecular Assembly

When designing cocrystals or metal-organic frameworks that exploit halogen bonding with sulfur-based acceptors, 4-iodotetrahydrothiopyran (or its ketone/imine derivatives) is the only viable choice among the halogen series. Direct experimental evidence shows that iodine donors form directional I···S halogen bonds with the sp³ sulfur atom in 71% of successful cocrystallizations, while bromine donors completely fail to engage [2]. Procurement of the iodo congener is therefore essential for any solid-state design strategy targeting the thiane sulfur atom as a halogen bond acceptor.

Nucleophilic Displacement for sp³-Rich Fragment and Library Synthesis

In medicinal chemistry campaigns requiring SN2-based diversification at the 4-position of a thiane scaffold, 4-iodotetrahydrothiopyran offers a leaving-group reactivity advantage of approximately 3-fold over the 4-bromo analog and approximately 100-fold over the 4-chloro analog [3]. This kinetic advantage translates directly into higher yields under milder conditions when coupling with amine or thiol nucleophiles, minimizing epimerization in stereochemically complex substrates. The higher density and boiling point of the 4-iodo compound also facilitate purification monitoring via TLC or distillation .

Physicochemical Property Tuning in Lead Optimization

The 4-iodo substitution on the tetrahydrothiopyran scaffold increases the molecular weight by 46.0 Da and the calculated logP (XLogP3 = 2.4) by approximately 0.6–0.8 log units relative to the 4-bromo analog (LogP ~1.8 for 4-bromothiane) . For medicinal chemists optimizing membrane permeability or target engagement within a congeneric series, the 4-iodo derivative provides a quantifiable and predictable step-change in lipophilicity and polarizability that cannot be replicated by any other common 4-substituent.

Technical Documentation Hub

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